molecular formula C10H11FN2O4 B1393012 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid CAS No. 1251950-64-7

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

Cat. No.: B1393012
CAS No.: 1251950-64-7
M. Wt: 242.2 g/mol
InChI Key: ASQGVVDRJGPXDU-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid is a nitroaromatic compound characterized by a phenyl ring substituted with fluorine (4-position), methyl (5-position), and nitro (2-position) groups. The methylaminoacetic acid moiety is attached to the nitro-substituted carbon, forming a secondary amine linkage.

Properties

IUPAC Name

2-(4-fluoro-N,5-dimethyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-6-3-8(12(2)5-10(14)15)9(13(16)17)4-7(6)11/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGVVDRJGPXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid typically involves the following steps:

    Nitration: The starting material, 4-fluoro-5-methyl-2-nitroaniline, is synthesized by nitration of 4-fluoro-5-methylaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The nitroaniline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amino Acid Formation: The final step involves the reaction of the methylated nitroaniline with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired amino acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 2-[(4-Fluoro-5-methyl-2-aminophenyl)-(methyl)amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[(4-Fluoro-5-carboxy-2-nitrophenyl)-(methyl)amino]acetic acid.

Scientific Research Applications

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Substituent Comparison of Key Analogous Compounds
Compound Name Substituents (Phenyl Ring) Functional Groups Potential Applications
Target Compound 4-Fluoro, 5-methyl, 2-nitro Methylaminoacetic acid Enzyme inhibition, antimicrobial
[4-(2-Fluoro-5-Methylphenyl)phenyl]acetic acid 2-Fluoro, 5-methyl (biphenyl system) Acetic acid Unknown (structural analog)
2-Fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid 2-Nitro, 5-methoxy Fluoro-acetic acid Synthetic intermediate
2-[2,4-Difluoro-3-(methylamino)-phenoxy]acetic acid 2,4-Difluoro, 3-methylamino Phenoxyacetic acid Patent-protected (pharmaceutical)
{5-[(4-Methylphenyl)amino]-2,4-dioxo-thiazolidin-3-yl}acetic acid Thiazolidinone core Acetic acid, dioxo-thiazolidine Kinase inhibition, diabetes research
Key Observations:
  • Fluorine Substitution : A single fluorine at the 4-position may reduce metabolic degradation compared to difluoro-substituted analogs (), which could exhibit stronger electronegativity but higher synthetic complexity .
  • Methyl vs.

Electronic and Steric Properties

The nitro group’s electron-withdrawing nature decreases the electron density on the phenyl ring, stabilizing negative charges and influencing hydrogen-bonding interactions. In contrast, the methyl group donates electrons weakly, balancing the electronic effects. This combination may enhance binding to enzymes or receptors requiring both hydrophobic and polar interactions. Comparatively, thiazolidinone-containing analogs () exhibit distinct electronic profiles due to their heterocyclic cores, favoring interactions with targets like peroxisome proliferator-activated receptors (PPARs) .

Biological Activity

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid, with the CAS number 1251950-64-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

The compound has the molecular formula C10H11FN2O4C_{10}H_{11}FN_2O_4 and a melting point ranging from 135 to 137 °C. Its structure features a fluorinated aromatic ring, which is significant in enhancing biological activity through electronic effects.

Antibacterial Activity

Research indicates that derivatives with similar structures exhibit significant antibacterial properties. For instance, compounds with nitro and fluoro substituents have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds demonstrate their potential:

Compound Bacterial Strain MIC (mg/mL)
Compound AE. coli0.0195
Compound BB. mycoides0.0048
Compound CC. albicans0.039

These results suggest that the presence of electron-withdrawing groups like nitro and fluoro enhances the antibacterial efficacy of the compounds .

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activity. For example:

Fungal Strain MIC (µM)
C. albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound may inhibit fungal growth effectively, suggesting its potential use in treating fungal infections .

The biological activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group likely participates in redox reactions, generating reactive oxygen species that can damage cellular components.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various substituted phenylacetic acids, including derivatives similar to our compound, against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between substituent position and antimicrobial activity, with specific configurations yielding improved efficacy .
  • Pharmacological Evaluation : Another research effort focused on the pharmacological profiles of compounds with similar structures, demonstrating their potential in treating infections caused by resistant strains of bacteria and fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid
Reactant of Route 2
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2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

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